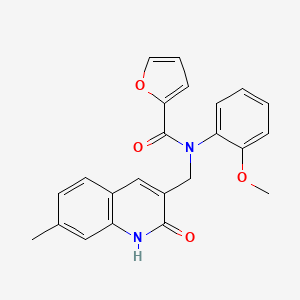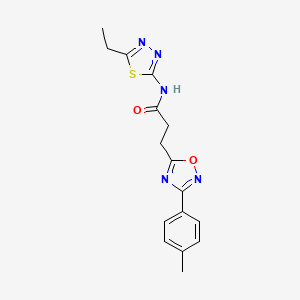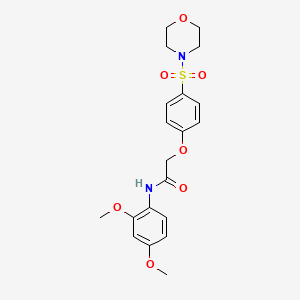
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as Compound X, is a synthetic chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. Studies have shown that this compound X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have protective effects on the heart and brain, making it a potential therapeutic agent for cardiovascular disease and neurodegenerative disorders.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of specific enzymes involved in the production of reactive oxygen species, which can contribute to cellular damage and disease.
Biochemical and Physiological Effects:
Studies have shown that this compound X can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In addition, it has been shown to improve mitochondrial function and energy metabolism, which can have beneficial effects on overall cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of disease. However, one limitation is that its effects may not be generalizable to all types of cells or organisms, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential for use in other disease areas beyond cancer, cardiovascular disease, and neurodegenerative disorders. Finally, researchers may also explore the development of analogs or derivatives of this compound X with improved potency or selectivity for specific enzymes or signaling pathways.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-(morpholinosulfonyl)phenol. The final product is obtained through the reaction of the intermediate with sodium hydroxide and acetic acid.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-16-5-8-18(19(13-16)27-2)21-20(23)14-29-15-3-6-17(7-4-15)30(24,25)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLTMMJTDJRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



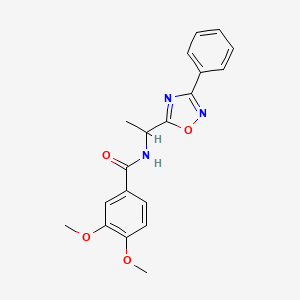
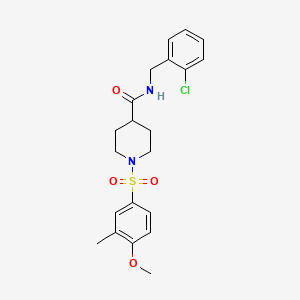
![ethyl 4-({N'-[(E)-{4-[(cyclohexylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7700193.png)
![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)
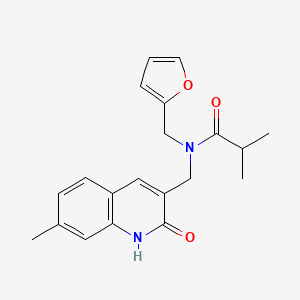
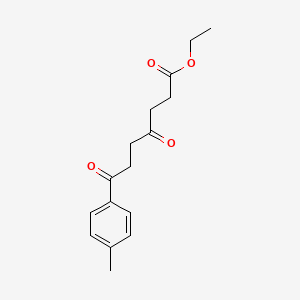


![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
